9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine, also known as 2-amino-9-[[2-chloroprop-2-en-1-yl)oxy]methyl]-1,9-dihydro-6H-purin-6-one, is a chemical compound that serves as an impurity reference material in antiviral drug formulations, particularly related to ganciclovir. Its molecular formula is with a molecular weight of approximately 255.66 g/mol . This compound is classified under the category of antiviral agents and is often studied for its structural and functional properties in medicinal chemistry.
The synthesis of 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine can be achieved through several methods. One common approach involves the reaction of guanine derivatives with chloropropene derivatives under controlled conditions. The technical details include:
The molecular structure of 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine can be described using various chemical notation systems:
NC1=Nc2c(ncn2COCC(=C)Cl)C(=O)N1
InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)
The structure consists of a purine base with a chloropropene ether substituent. The presence of chlorine introduces unique reactivity profiles that can influence both biological activity and chemical stability.
Chemical reactions involving 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine primarily focus on its reactivity as an electrophile due to the presence of the chlorinated alkene group. Key reactions include:
These reactions are critical in understanding its potential transformations in biological systems and during drug metabolism.
The mechanism of action for 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine primarily relates to its role as an antiviral agent. It is believed to inhibit viral DNA polymerase, thereby preventing viral replication. The process involves:
This mechanism highlights its significance in antiviral therapies, particularly against herpesviruses.
The physical and chemical properties of 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine include:
Key data points:
Property | Value |
---|---|
Molecular Weight | 255.66 g/mol |
Melting Point | Not specified |
Storage Temperature | -18 °C |
These properties are essential for handling and storage considerations in laboratory settings.
9-[[2-chloroprop-2-en-1-yloxy]methyl]guanine finds its primary application in scientific research related to antiviral drug development. It serves as an impurity reference material in ganciclovir formulations, helping to ensure quality control during drug production. Additionally, its structural characteristics make it a subject of study in medicinal chemistry for designing new antiviral agents with improved efficacy and reduced side effects .
9-[[(2-Chloroprop-2-en-1-yl)oxy]methyl]guanine is a synthetic acyclic guanosine derivative with systematic IUPAC name 2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one. It is synonymously designated as Ganciclovir EP Impurity A in pharmacopeial contexts, reflecting its status as a synthesis intermediate or degradation product of the antiviral drug ganciclovir [3] [8] [10]. The compound’s molecular formula is C₉H₁₀ClN₅O₂, corresponding to a molecular weight of 255.66 g/mol [1] [3] [6]. Key structural identifiers include:
NC1=Nc2c(ncn2COCC(=C)Cl)C(=O)N1
[3] InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)
[3] The structure comprises a guanine base linked via a methyleneoxy bridge to a 2-chloroprop-2-en-1-yl (chloroallyl) group. This acyclic side chain replaces the ribose sugar in canonical guanosine, distinguishing it from typical nucleosides [8] [9].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic Name | 2-Amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one |
Synonyms | Ganciclovir EP Impurity A; Vinylchloroganciclovir |
CAS Registry Number | 1797982-93-4 |
Molecular Formula | C₉H₁₀ClN₅O₂ |
Molecular Weight | 255.66 g/mol |
Canonical SMILES | NC1=Nc2c(ncn2COCC(=C)Cl)C(=O)N1 |
While explicit crystallographic data (e.g., unit cell parameters or space group) for 9-[[(2-chloroprop-2-en-1-yl)oxy]methyl]guanine is absent in the literature, its structural attributes can be inferred from related guanosine analogues and molecular descriptors:
Experimental characterization relies on spectral techniques:
This compound belongs to the acyclic nucleoside phosphonate (ANP) class but lacks the phosphonate group typical of drugs like adefovir or tenofovir. Its design principles align with modifications targeting nucleotide-binding enzymes [9]:
Table 2: Structural Comparison with Key Guanosine Analogues
Compound | Core Structure | Key Modifications | Target Relevance |
---|---|---|---|
9-[[(2-Chloroprop-2-en-1-yl)oxy]methyl]guanine | Acyclic ether linker + guanine | Chloroallyl side chain | GTP cyclohydrolase IB (potential) |
Ganciclovir | Acyclic diol linker + guanine | –CH₂OCH₂CH(OH)CH₂OH | Viral DNA polymerases |
8-oxo-GTP | Ribonucleoside triphosphate + 8-oxoguanine | C8=O group, triphosphates | GTP cyclohydrolase IA/IB |
Phosphonylated triazole analogues | 1,2,3-Triazole linker + alkylphosphonate | –CH₂-triazole-CH₂PO₃R₂ | Antiviral/cytostatic screening |
The methyleneoxy bridge (–OCH₂–) contrasts with ganciclovir’s hydroxymethyl-propanediol chain. The chloroallyl group (–OCH₂C(Cl)=CH₂) introduces:
Structurally, this compound shares design logic with inhibitors of GTP cyclohydrolase IB (GCYH-IB), a bacterial folate pathway enzyme. The enzyme’s active site features expanded pockets (Pocket 1: ~40 ų, Pocket 2: ~100 ų) that accommodate bulky substituents. Ether-linked side chains (e.g., as in G3 inhibitors) displace water molecules in Pocket 1, enhancing selectivity for bacterial GCYH-IB over human GCYH-IA [2] [5]:
GCYH-IB Active Site Regions: 1. Pocket 1: Near O6 of guanine; accommodates hydrophobic/chlorinated groups. 2. Pocket 2: Above nucleobase plane; suitable for extended chains. 3. Pocket 3: Ribose/phosphate binding site; irrelevant for acyclic analogues.
Unlike 8-oxo-GTP derivatives—which exploit hydrogen bonding via C8=O—this chloroallyl ether analogue may leverage halogen bonding or steric occlusion for selective inhibition, though biochemical validation is pending [2] [5] [9].
Synthesis typically starts from 8-bromoguanosine or propargylated guanine intermediates. Key steps include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1